molecular formula C10H13NO5S B7518217 [3-(Methanesulfonylamino-methyl)-phenoxy]-acetic Acid

[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic Acid

Cat. No.: B7518217
M. Wt: 259.28 g/mol
InChI Key: AOOIDGHXJTWCTI-UHFFFAOYSA-N
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Description

[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic acid is an organic compound characterized by the presence of a methanesulfonylamino group attached to a phenoxy-acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methanesulfonylamino-methyl)-phenoxy]-acetic acid typically involves the reaction of 3-(methanesulfonylamino-methyl)phenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The methanesulfonylamino group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the methanesulfonylamino group can yield amine derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy-acetic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(Methanesulfonylamino-methyl)-phenoxy]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and cellular processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of [3-(Methanesulfonylamino-methyl)-phenoxy]-acetic acid involves its interaction with specific molecular targets. The methanesulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfonimidates: These compounds share a similar sulfonyl group but differ in their overall structure and reactivity.

    Phenoxyacetic acids: Compounds with a phenoxyacetic acid backbone but different substituents.

Uniqueness

[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic acid is unique due to the presence of the methanesulfonylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[3-(methanesulfonamidomethyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-17(14,15)11-6-8-3-2-4-9(5-8)16-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOIDGHXJTWCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC(=CC=C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of N-(3-hydroxy-benzyl)-methanesulfonamide (6.000 g, 29.82 mmol), methyl bromoacetate (4.562 g, 29.82 mmol), K2CO3 (4.121 g, 29.82 mmol), and acetone (250 mL) was stirred at room temperature for 68 h. The solids were removed by filtration and the solution was concentrated in vacuo. Purification by flash chromatography (1:1 hexanes:EtOAc) provided the title compound (5.637 g). 1H NMR (400 MHz, CDCl3) δ 7.25 (m, 1H), 6.96 (m, 1H), 6.89 (s, 1H), 6.82 (m, 1H), 4.63 (m, 3H), 4.28 (m, 2H), 3.80 (s, 3H), 2.86 (s, 3H); MS 274 (M+1).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.562 g
Type
reactant
Reaction Step One
Name
Quantity
4.121 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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